molecular formula C17H19N2NaO5S B12384733 Phenethicillin (sodium)

Phenethicillin (sodium)

Cat. No.: B12384733
M. Wt: 386.4 g/mol
InChI Key: HZRQUJWXQAEVBK-DVLYDCSHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phenethicillin (sodium), also known as pheneticillin, is a penicillin antibiotic that is used internationally. It belongs to the class of beta-lactam antibiotics, which are characterized by their ability to inhibit bacterial cell wall synthesis. This compound is particularly effective against Gram-positive bacteria and is used to treat various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethicillin is synthesized through a semi-synthetic process that involves the modification of natural penicillin. The synthesis typically starts with the fermentation of Penicillium mold to produce 6-aminopenicillanic acid. This intermediate is then chemically modified by attaching a phenoxypropyl group to the amino group, resulting in phenethicillin .

Industrial Production Methods: Industrial production of phenethicillin involves large-scale fermentation followed by chemical modification. The fermentation process is optimized to yield high quantities of 6-aminopenicillanic acid, which is then purified and subjected to chemical reactions under controlled conditions to produce phenethicillin. The final product is often converted to its sodium salt form for better solubility and stability .

Chemical Reactions Analysis

Types of Reactions: Phenethicillin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenethicillin has several scientific research applications, including:

Mechanism of Action

Phenethicillin is similar to other beta-lactam antibiotics, such as:

Uniqueness: Phenethicillin is unique due to its phenoxypropyl side chain, which provides resistance to acid degradation, making it more stable in the stomach compared to penicillin G. This property allows for oral administration without significant loss of activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19N2NaO5S

Molecular Weight

386.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1/t9?,11-,12+,15-;/m1./s1

InChI Key

HZRQUJWXQAEVBK-DVLYDCSHSA-M

Isomeric SMILES

CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+]

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+]

Origin of Product

United States

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